molecular formula C11H14N4O5 B5108540 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide CAS No. 53639-28-4

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide

Cat. No. B5108540
CAS RN: 53639-28-4
M. Wt: 282.25 g/mol
InChI Key: OJQCOSUJNGFNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide, also known as DDD, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 115-116°C. DDD is commonly used as a reagent in organic chemistry and as a tool for studying the mechanism of action of various biological processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide is related to its ability to bind to specific sites on proteins and enzymes. 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. It is also known to interact with ion channels, including the voltage-gated potassium channel, and modulate their activity.
Biochemical and Physiological Effects:
2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channel activity, and the inhibition of protein synthesis. It has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and ion channels. This makes it a valuable tool for studying the mechanism of action of various biological processes. However, 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide can also be toxic at high concentrations and may have non-specific effects on other proteins and enzymes.

Future Directions

There are several future directions for the use of 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide in scientific research. One potential application is in the development of new drugs for the treatment of oxidative stress-related diseases. 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide may also have applications in the study of ion channel function and the development of new therapies for ion channel-related diseases. Additionally, 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide may be used in the development of new organic synthesis methods for the preparation of various compounds.

Synthesis Methods

The synthesis of 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide involves the reaction of 3,5-dinitrobenzoic acid with dimethylamine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain pure 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide.

Scientific Research Applications

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide has been used in various scientific research applications, including the study of enzyme kinetics, protein structure, and DNA sequencing. It is also used as a reagent in organic synthesis for the preparation of various compounds. In addition, 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide has been used as a tool for studying the mechanism of action of various biological processes, including the regulation of ion channels and the inhibition of protein synthesis.

properties

IUPAC Name

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-12(2)10-8(11(16)13(3)4)5-7(14(17)18)6-9(10)15(19)20/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQCOSUJNGFNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223857
Record name 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide

CAS RN

53639-28-4
Record name 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53639-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.